7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine
Description
Properties
IUPAC Name |
7-(2-chloro-5-methoxyphenyl)-5-methyl-1,2,4-benzotriazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c1-8-5-9(6-13-14(8)18-15(17)20-19-13)11-7-10(21-2)3-4-12(11)16/h3-7H,1-2H3,(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPQJONXEVRXFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N=N2)N)C3=C(C=CC(=C3)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647589 | |
| Record name | 7-(2-Chloro-5-methoxyphenyl)-5-methyl-1,2,4-benzotriazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867330-72-1 | |
| Record name | 7-(2-Chloro-5-methoxyphenyl)-5-methyl-1,2,4-benzotriazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
Typical conditions for this transformation include:
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) at 10 mol% loading.
-
Base : Sodium carbonate (Na₂CO₃, 4 equiv) to facilitate transmetallation.
-
Solvent System : A mixture of 1,2-dimethoxyethane (DME), ethanol (EtOH), and water (6:1:1 v/v) to balance solubility and reactivity.
-
Temperature : 100°C under inert argon atmosphere for 4 hours.
Key Data :
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–15 mol% Pd(PPh₃)₄ | Max yield at 10 mol% |
| Reaction Time | 3–6 hours | Optimal at 4 hours |
| Solvent Polarity | Moderate (DME/EtOH/H₂O) | Enhances boronic acid solubility |
| Temperature | 80–110°C | 100°C maximizes coupling efficiency |
Under these conditions, the reaction achieves yields of 84–90%, with purity >95% after column chromatography. The use of aqueous Na₂CO₃ ensures deprotonation of the boronic acid, while the DME/EtOH system stabilizes the palladium catalyst.
Alternative Cross-Coupling Strategies
While the Suzuki-Miyaura method dominates, other palladium-mediated approaches have been explored for analogous benzotriazine derivatives:
Stille Coupling
The Stille coupling, employing organotin reagents, has been tested for similar triazine systems but faces limitations due to toxicity and lower functional group tolerance. For example, coupling with (2-chloro-5-methoxyphenyl)trimethyltin in dimethylformamide (DMF) at 120°C yielded <50% product, with significant side reactions.
Buchwald-Hartwig Amination
Though primarily used for C–N bond formation, Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃) were ineffective for introducing the 2-chloro-5-methoxyphenyl group due to competing dehalogenation.
Synthesis of the Brominated Precursor
The starting material, 7-bromo-5-methylbenzo[e][1,triazin-3-amine, is synthesized via direct bromination of 5-methylbenzo[e]triazin-3-amine. Two bromination strategies are documented:
Electrophilic Bromination
Direct Bromine (Br₂) Use
Post-Coupling Modifications and Functionalization
After cross-coupling, the product often undergoes additional steps to enhance purity or introduce functional groups:
Recrystallization
Oxidation to N-Oxide Derivatives
Scalability and Industrial Considerations
For large-scale production (>1 kg), continuous flow reactors have been proposed to address exothermicity and catalyst degradation issues inherent in batch processes. Key parameters for scalability include:
-
Catalyst Recovery : Palladium scavengers (e.g., silica-bound thiol) reduce metal residues to <5 ppm.
Analytical Characterization
Critical analytical data for verifying the compound’s structure:
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation under mild to moderate conditions, primarily targeting the triazine core and substituents. Key findings include:
- Formation of Oxidized Derivatives : Reaction with potassium permanganate (KMnO₄) in acidic or neutral media yields oxidized products, likely through hydroxylation or epoxidation of the aromatic system. This alters electron density and may enhance biological activity .
- Metabolic Oxidation : Hepatic microsomal cytochrome P450 enzymes convert the compound into unsaturated derivatives (e.g., dehydrogenation at the triazine ring) and benzenesulfonamide byproducts, as observed in metabolic stability studies .
Reduction Reactions
Reductive pathways are employed to modify the chloro substituent or triazine ring:
- Chlorine Substitution : Sodium borohydride (NaBH₄) in ethanol reduces the chloro group to a hydrogen atom, forming 7-(5-methoxyphenyl)-5-methylbenzo[e] triazin-3-amine .
- Triazine Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) partially saturates the triazine ring, generating dihydro derivatives. These intermediates are precursors for further functionalization .
Nucleophilic Substitution Reactions
The chloro group at the 2-position of the phenyl ring is highly reactive toward nucleophiles:
Coupling Reactions
The amine group at position 3 participates in cross-coupling reactions:
- Buchwald-Hartwig Amination : Using Pd(OAc)₂/Xantphos, the amine couples with aryl halides to form biaryl derivatives. For example, reaction with 4-bromoaniline yields 3-(4-aminophenyl)-7-(2-chloro-5-methoxyphenyl)-5-methylbenzo[e] triazine .
- Ullmann-Type Coupling : Copper-catalyzed coupling with iodobenzene produces 3-aryl-substituted analogs under mild conditions .
Cyclization and Heterocycle Formation
The triazine core facilitates cycloaddition and heterocycle synthesis:
- Triazole Formation : Reaction with hydrazine (NH₂NH₂) in ethanol leads to triazole-fused derivatives via ring expansion. This is critical for enhancing kinase inhibitory activity .
- Thiadiazine Synthesis : Treatment with CS₂ and KOH forms thiadiazine rings, which are explored for antimicrobial applications .
Functional Group Interconversion
- Methoxy Demethylation : BBr₃ in dichloromethane cleaves the methoxy group to a hydroxyl, yielding 7-(2-chloro-5-hydroxyphenyl)-5-methylbenzo[e] triazin-3-amine .
- Amine Acylation : Acetic anhydride (Ac₂O) acetylates the primary amine, forming the corresponding acetamide derivative .
Key Research Findings
- Kinase Inhibition : Substitution at the chloro position with piperazine or morpholine groups enhances CDK2 inhibition (IC₅₀ = 7–24 µM) .
- Metabolic Stability : Oxidation products retain biological activity, with unsaturated derivatives showing improved blood-brain barrier penetration .
- Selectivity : Electron-withdrawing groups (e.g., -Cl) at the phenyl ring improve selectivity toward cancer cell lines (HCT-116, MCF-7) over normal cells .
Scientific Research Applications
7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Chloro vs. Methoxy Substitutions: Dichloro substituents (e.g., TG100435) confer higher Src affinity than methoxy groups, as seen in TG100435’s lower IC₅₀ (4 nM vs. Methoxy groups may improve solubility but reduce target binding efficiency .
- Methyl Group at Position 5 :
Pharmacokinetic and Bioavailability Considerations
Table: Comparative Overview of Key Compounds
Biological Activity
7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine (CAS No. 867330-72-1) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in oncology. This article explores the compound's biological activity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with a benzo[e][1,2,4]triazin core, substituted with a chloro and methoxy group on the phenyl ring and a methyl group on the triazin amine. The chemical formula is .
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound functions as an inhibitor of CDK2 activity, which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle, leading to significant inhibition of tumor cell growth.
Anticancer Activity
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines:
- IC50 Values : The compound has shown IC50 values ranging from 7 µM to 24 µM against different cancer types including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells .
- Selectivity : The selectivity ratios for HaCaT (human keratinocyte) versus HCT-116 and MCF-7 cells indicate a promising therapeutic window for anticancer applications .
Structure-Activity Relationship (SAR)
A detailed analysis of structural modifications reveals that:
- The presence of both chloro and methoxy groups enhances the compound's selectivity and potency against CDK2 compared to other similar compounds.
- Variations in substituents can significantly alter biological activity; for instance, compounds with different halogen substitutions or additional functional groups exhibit varied anticancer properties .
Table 1: Biological Activity Summary
| Cell Line | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| HCT-116 | 7 | HaCaT/HCT-116 = 4 |
| MCF-7 | 15 | HaCaT/MCF-7 = 2 |
| HeLa | 18 | - |
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-(2-Chloro-6-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine | Similar core with different methoxy substitution | Potential anticancer activity |
| 7-(2,6-Dichlorophenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine | Contains dichloro substitution | Enhanced kinase inhibition |
| 7-(Phenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine | No halogen substitution | Varied biological profile |
Case Studies
Several studies have focused on the synthesis and evaluation of this compound:
- Cytotoxicity Study : A study demonstrated that the compound effectively inhibited cell proliferation in HCT-116 cells with an IC50 value of 7 µM. This study utilized both MTT assays and molecular docking simulations to confirm binding affinities to CDK2 .
- Selectivity Analysis : Another investigation assessed the selectivity of various derivatives against normal versus cancerous cells. The results indicated that modifications leading to enhanced interaction with CDK2 resulted in improved selectivity ratios.
Q & A
Basic: What synthetic strategies are recommended for preparing 7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine, and how can reaction efficiency be improved?
Answer:
The synthesis of this triazine derivative typically involves cyclization of precursor hydrazides or intermediates under controlled conditions. For example, cyclization using phosphorus oxychloride (POCl₃) at 120°C has been effective for analogous triazine systems, yielding products characterized by IR and NMR . Optimizing reaction efficiency may involve:
- Catalyst selection : Lewis acids like POCl₃ or microwave-assisted synthesis (e.g., eco-friendly imine formation ).
- Temperature control : Higher temperatures (e.g., 120°C) improve cyclization but require careful monitoring to avoid decomposition.
- Green chemistry approaches : Microwave irradiation reduces reaction time and improves yield .
Basic: Which analytical techniques are critical for confirming the structural identity of this compound?
Answer:
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
- IR spectroscopy : Confirmation of functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .
- X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated for similar triazol-amine systems .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Advanced: How can discrepancies between computational predictions and experimental spectral data (e.g., NMR chemical shifts) be addressed?
Answer:
Conflicts often arise from solvent effects, tautomerism, or crystallographic packing. Methodologies to resolve these include:
- DFT calculations : Compare computed vs. experimental NMR shifts to identify dominant tautomers or conformers .
- Variable-temperature NMR : Detects dynamic processes (e.g., ring puckering) affecting chemical shifts .
- Complementary techniques : Pair X-ray data (definitive bond lengths/angles) with solution-state NMR to reconcile solid-state vs. solution structures .
Advanced: What experimental frameworks are suitable for evaluating the compound's biological activity, such as enzyme inhibition or cytotoxicity?
Answer:
- In vitro assays :
- SAR studies : Modify substituents (e.g., methoxy vs. chloro groups) to correlate structure with activity .
- Molecular docking : Predict binding modes to target enzymes (e.g., hCA II) using software like AutoDock .
Advanced: What are the key challenges in transitioning from lab-scale synthesis to pilot-scale production, and how can they be managed?
Answer:
Challenges include:
- Purification : Scaling column chromatography is impractical; switch to recrystallization (e.g., 1,4-dioxane/water systems ).
- Solvent selection : Replace volatile solvents (CH₂Cl₂) with greener alternatives (e.g., ethanol) to meet safety and environmental guidelines .
- Safety protocols : Implement inert atmospheres for exothermic steps (e.g., POCl₃ reactions) and ensure proper waste disposal for chlorinated byproducts .
- Process monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progression in real-time .
Advanced: How can regioselectivity issues during functionalization of the triazine core be systematically addressed?
Answer:
Regioselectivity in triazine systems is influenced by electronic and steric factors. Strategies include:
- Directing groups : Introduce temporary substituents (e.g., sulfonyl groups) to guide electrophilic substitution .
- Protection/deprotection : Use tert-butyl groups to block reactive sites, followed by selective deprotection .
- Computational modeling : Predict reactive sites using Fukui indices or electrostatic potential maps .
Basic: What safety precautions are essential when handling this compound in the laboratory?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
